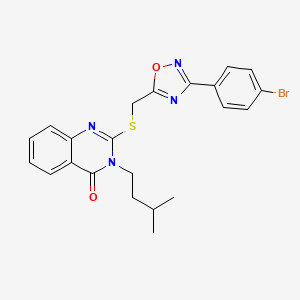
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The bromophenyl group could be introduced using a bromination reaction, the oxadiazole ring could be formed using a cyclization reaction, and the thioether linkage could be formed using a nucleophilic substitution reaction. The quinazolinone moiety could be formed using a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugation of the benzene ring, while the oxadiazole ring would also be planar due to the presence of two nitrogen atoms and one oxygen atom in a five-membered ring. The thioether linkage would likely have a tetrahedral geometry, and the quinazolinone moiety would likely be planar due to the conjugation of the carbonyl group and the nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, the oxadiazole ring could undergo electrophilic aromatic substitution reactions, and the thioether linkage could undergo oxidation reactions. The quinazolinone moiety could potentially undergo a variety of reactions including nucleophilic addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature due to the presence of several strong intermolecular forces including hydrogen bonding and dipole-dipole interactions. It would likely be soluble in organic solvents due to the presence of several nonpolar groups .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Several compounds closely related to the chemical have been synthesized and evaluated for their antimicrobial activity. For instance, Kaneria et al. (2016) synthesized novel derivatives that were effective against various bacterial and fungal strains (Kaneria et al., 2016).
- Gul et al. (2017) also synthesized a series of compounds with notable antimicrobial activity, highlighting the potential of such chemicals in combating microbial infections (Gul et al., 2017).
- Similarly, Sirgamalla and Boda (2019) found that derivatives of the compound demonstrated significant antibacterial and antifungal properties, suggesting its utility in this field (Sirgamalla & Boda, 2019).
Synthesis and Characterization
- The process of synthesizing and characterizing similar compounds has been a focus of several studies. Kamble et al. (2007) and Kozhevnikov et al. (1982) have contributed to understanding the synthesis process and properties of these compounds, which is crucial for their application in scientific research (Kamble et al., 2007); (Kozhevnikov et al., 1982).
Biological Applications
- The derivatives of this compound have been studied for various biological activities. Dewangan et al. (2016) explored the analgesic and anti-inflammatory activities of related compounds, demonstrating their potential in medical applications (Dewangan et al., 2016).
- Additionally, Rajanarendar et al. (2006) synthesized derivatives that may hold significance in the development of new pharmacological agents (Rajanarendar et al., 2006).
Thermo-Physical Properties
- The thermo-physical properties of such derivatives have also been a subject of study, as seen in the research by Godhani et al. (2013). Understanding these properties is essential for their application in various scientific fields (Godhani et al., 2013).
Direcciones Futuras
The compound could potentially be studied for its biological activity given its complex structure and the presence of several functional groups that are common in biologically active compounds. It could potentially be tested for activity against a variety of biological targets, and it could potentially be modified to improve its activity or reduce its toxicity .
Propiedades
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHINLXHIBZWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

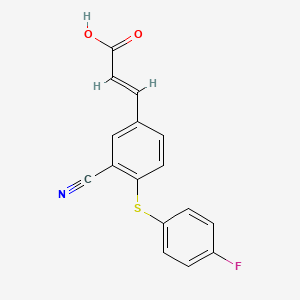


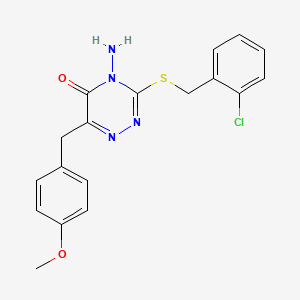
![8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2454441.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)
![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)
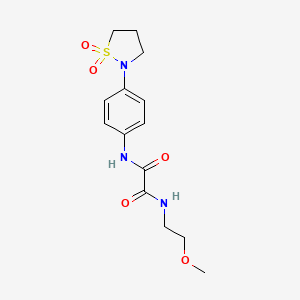
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)
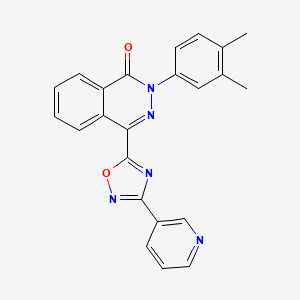

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)